(4-Azidomethyl-phenyl)-methanol
Description
(4-Azidomethyl-phenyl)-methanol is a benzyl alcohol derivative featuring an azidomethyl (-CH₂N₃) substituent at the para position of the phenyl ring. The compound combines the reactivity of the azide group with the versatility of the alcohol functional group, making it valuable in organic synthesis, bioconjugation, and pharmaceutical research. Azides are particularly notable for their role in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient coupling with alkynes to form triazoles .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
[4-(azidomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2 |
InChI Key |
VVGSGMISAANDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and molecular properties of (4-Azidomethyl-phenyl)-methanol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₉N₃O | 163.18 | -CH₂OH, -CH₂N₃ | Azidomethyl group at para position |
| (4-Azidophenyl)methanol | C₇H₇N₃O | 149.15 | -CH₂OH, -N₃ | Azide directly attached to phenyl ring |
| 2-Azido-1-(4-methylphenyl)ethanone | C₉H₉N₃O | 175.19 | -COCH₂N₃, -CH₃ | Azidomethyl ketone; methyl substitution |
| (4-Aminomethyl-phenyl)-methanol | C₈H₁₁NO | 137.18 | -CH₂OH, -CH₂NH₂ | Aminomethyl group at para position |
| (4-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 280.95 | -CH₂OH, -NH₂, -Br (×2) | Dibromo and amino substitutions |
Notes:
- The azidomethyl group in this compound introduces distinct reactivity compared to compounds with azides directly bonded to the aromatic ring (e.g., (4-Azidophenyl)methanol) .
- The ketone in 2-Azido-1-(4-methylphenyl)ethanone allows for nucleophilic additions, contrasting with the alcohol group in the target compound .
Reactivity and Stability
- Azide Reactivity: this compound and 2-Azido-1-(4-methylphenyl)ethanone participate in CuAAC, but the ketone in the latter may undergo competing reactions (e.g., condensation) .
- Stability: Azides are thermally sensitive; proper storage is critical to prevent decomposition. The aminomethyl and dibromo derivatives exhibit greater stability .
- Functional Group Interactions: The alcohol group in this compound allows for esterification or oxidation to aldehydes, whereas the aminomethyl group in its analogue enables amide bond formation .
Preparation Methods
Synthesis of 4-(Bromomethyl)benzyl Alcohol
The precursor 4-(bromomethyl)benzyl alcohol is synthesized via radical bromination of 4-methylbenzyl alcohol using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). This method, adapted from procedures for analogous substrates, involves refluxing the mixture under inert conditions to achieve selective bromination of the methyl group.
Reaction Conditions :
Azide Substitution
The brominated intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This step replaces the bromine atom with an azide group, yielding the target compound.
Reaction Conditions :
-
Substrate : 4-(Bromomethyl)benzyl alcohol
-
Azide Source : NaN₃ (1.5–2.0 equiv)
-
Solvent : DMF, 60–80°C
-
Time : 6–12 hours
Characterization Data :
-
¹H NMR (CDCl₃): δ 7.35 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 4.65 (s, 2H, CH₂N₃), 4.50 (s, 2H, CH₂OH).
Reduction of 4-(Azidomethyl)benzoic Acid
Synthesis of 4-(Azidomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid , prepared via bromination of p-toluic acid, reacts with NaN₃ in aqueous acetone to form 4-(azidomethyl)benzoic acid .
Reaction Conditions :
Reduction to Alcohol
The carboxylic acid is reduced to the primary alcohol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF).
Reaction Conditions :
-
Substrate : 4-(Azidomethyl)benzoic acid
-
Reducing Agent : LiAlH₄ (3.0 equiv)
-
Solvent : THF, 0°C → reflux
-
Time : 4–6 hours
Limitations :
-
Requires anhydrous conditions and careful quenching to prevent side reactions.
-
Lower overall yield compared to Method 1 due to multi-step synthesis.
Copper-Catalyzed Azidation of 4-(Aminomethyl)benzyl Alcohol
Diazotization and Azide Formation
While diazotization of aliphatic amines is challenging, 4-(aminomethyl)benzyl alcohol can undergo copper(I)-catalyzed azidation under modified Ullmann conditions. This method avoids unstable diazonium intermediates.
Reaction Conditions :
-
Substrate : 4-(Aminomethyl)benzyl alcohol
-
Catalyst : CuI (10 mol%)
-
Azide Source : NaN₃ (2.0 equiv)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMF, 100°C
-
Time : 24 hours
Advantages :
-
Avoids hazardous bromination steps.
-
Compatible with sensitive functional groups.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Safety Concerns |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination → Azide substitution | 75–85% | Moderate | Handling brominating agents |
| Acid Reduction | Bromination → Azidation → Reduction | 60–70% | High | LiAlH₄ reactivity |
| Copper-Catalyzed Azidation | Direct azidation of amine | 50–60% | Low | Copper waste management |
Optimization Insights :
Q & A
Q. Critical Parameters :
- Solvent choice : DMF enhances NaN₃ solubility but may require rigorous removal to avoid side reactions.
- Temperature control : Excessive heat (>80°C) risks azide decomposition or explosion .
- Yield variability : Impurities from incomplete substitution (e.g., residual bromide) can reduce yields to 60–75%.
Table 1 : Comparison of Synthetic Methods
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination + NaN₃ | DMF | 70°C | 68 | 95 |
| Mitsunobo Azidation | THF | RT | 72 | 98 |
How can researchers characterize this compound and validate its structural integrity?
Basic Research Question
A multi-technique approach is essential:
- FT-IR : Confirm azide (-N₃) stretch at ~2100 cm⁻¹ and hydroxyl (-OH) at ~3300 cm⁻¹.
- ¹H/¹³C NMR : Key signals include benzylic -CH₂OH (δ ~4.6 ppm, singlet) and azidomethyl -CH₂N₃ (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₈H₉N₃O ([M+H]⁺ = 178.0722) .
Data Contradiction Example :
Discrepancies in NMR δ-values may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Cross-validation with X-ray crystallography (if crystalline) using SHELX software resolves ambiguities .
What strategies address contradictions in reported stability data for this compound under varying storage conditions?
Advanced Research Question
Conflicting stability data often stem from:
- Light sensitivity : Azides degrade under UV light; store in amber vials at -20°C.
- Solvent residues : Trace DMF accelerates decomposition; use Karl Fischer titration to confirm dryness .
- Analytical method bias : HPLC (C18 column, acetonitrile/water) quantifies degradation products vs. NMR, which may miss low-concentration impurities .
Q. Resolution Protocol :
Conduct accelerated stability studies (40°C/75% RH for 1 month).
Compare degradation profiles using orthogonal techniques (HPLC, TLC, FT-IR).
Apply multivariate analysis (e.g., PCA) to identify critical degradation factors .
How can computational modeling optimize reaction pathways for this compound to minimize hazardous intermediates?
Advanced Research Question
- DFT Calculations : Predict transition states for azide substitution (e.g., Gibbs free energy barriers). Software: Gaussian or ORCA.
- Solvent Effects : COSMO-RS simulations assess solvent polarity impact on reaction efficiency .
- Hazard Prediction : Tools like CHEMCAD model thermal runaway risks during large-scale synthesis .
Case Study :
DFT analysis revealed THF as superior to DMF due to lower activation energy (ΔG‡ = 32.1 vs. 35.7 kcal/mol), reducing side products by 18% .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Q. Emergency Response :
- Spill Management : Cover with damp sand, collect in sealed containers, and treat with ceric ammonium nitrate to degrade azides.
How can this compound serve as a precursor in click chemistry applications, and what validation is required?
Advanced Research Question
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction Setup :
- Combine with terminal alkynes (e.g., propargyl alcohol) in THF/H₂O (1:1).
- Catalyze with CuSO₄/sodium ascorbate at RT .
Validation :
- Monitor triazole formation via ¹H NMR (δ ~7.5 ppm, singlet).
- Confirm regioselectivity using MALDI-TOF .
Optimization Challenge :
Cu(I) concentration >5 mol% may oxidize the azide; iterative DOE (Design of Experiments) balances yield and safety .
What methodologies resolve spectral overlaps in the characterization of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
